molecular formula C7H16N2O B8703286 (2s)-2-Amino-N-Butyl-Propanamide CAS No. 42461-01-8

(2s)-2-Amino-N-Butyl-Propanamide

Cat. No.: B8703286
CAS No.: 42461-01-8
M. Wt: 144.21 g/mol
InChI Key: XXYQJGUBGFEJMV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-N-Butyl-Propanamide (CAS 142923-47-5) is a chiral propanamide derivative with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Scientific literature indicates this specific compound has been utilized as a substrate analogue in structural biology studies. It has been employed in X-ray crystallography research to investigate the condensation reaction mechanism in nonribosomal peptide synthetases (NRPS), which are key enzymes in the biosynthesis of many microbial secondary metabolites, including antibiotics . This suggests its value in biochemical and microbiological research, particularly in exploring enzyme function and facilitating structural studies of protein-ligand interactions . Please note that public information on the full range of its research applications is limited. Researchers are encouraged to conduct their own thorough safety and handling assessments prior to use.

Properties

CAS No.

42461-01-8

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

(2S)-2-amino-N-butylpropanamide

InChI

InChI=1S/C7H16N2O/c1-3-4-5-9-7(10)6(2)8/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1

InChI Key

XXYQJGUBGFEJMV-LURJTMIESA-N

Isomeric SMILES

CCCCNC(=O)[C@H](C)N

Canonical SMILES

CCCCNC(=O)C(C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between (2S)-2-Amino-N-Butyl-Propanamide and related compounds:

Compound Name Molecular Weight Key Substituents/Functional Groups Stereochemistry Notable Features
This compound (Target) ~174.24* N-butyl, α-amino group S-configuration Moderate lipophilicity, chiral center
(S)-2-Amino-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide ~371.50 N-cycloheptylethyl, indole, α-amino group S-configuration High lipophilicity, aromatic indole
(2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide 466.68 Thioxomethyl, diphenylmethyl, cyclohexylamine S,S-configuration High molecular weight, sulfur atom
(2S)-2-[(2-Aminoacetyl)Amino]-3-(1H-Indol-3-Yl)Propanamide ~260.30 Indole, aminoacetyl S-configuration Hydrogen-bonding capacity, aromatic

*Estimated based on molecular formula (C₇H₁₆N₂O).

Key Observations:
  • Stereochemical Complexity : The compound from features dual stereocenters (S,S-configuration), which may complicate synthesis but enhance target specificity.

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted)
(S)-2-Amino-N-(2-cycloheptylethyl)-... 81.3–88.3 Low (due to bulky groups)
Target Compound N/A Moderate (polar amide + alkyl)
(2S)-2-[(2-Aminoacetyl)Amino]-... N/A High (amide/indole polarity)
  • The target compound’s predicted solubility lies between the highly lipophilic cycloheptylethyl derivative and the polar indole-aminoacetyl analog .

Research Implications and Limitations

While direct data on this compound is scarce, structural analogs provide critical insights:

  • Drug Design : The butyl chain may balance solubility and permeability better than bulkier substituents (e.g., cycloheptylethyl in ).
  • Synthetic Challenges : Achieving high enantiopurity in S-configured compounds requires chiral resolution or asymmetric synthesis, as demonstrated in .
  • Limitations : The absence of experimental data (e.g., bioactivity, stability) for the target compound necessitates further study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (2S)-2-Amino-N-Butyl-Propanamide, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves amide coupling reactions between protected amino acids and butylamine derivatives. Key steps include:

  • Activation of the carboxyl group : Use of carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form reactive intermediates.
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysis to preserve the (2S) configuration .
  • Yield optimization : Solvent selection (e.g., DMF or THF), temperature control (0–25°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying purity?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm stereochemistry and structural integrity (e.g., δ 1.3–1.6 ppm for butyl chain protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–230 nm) identify impurities (<0.5% threshold) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ at m/z 187.2) .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?

  • Answer :

  • Enzyme inhibition assays : Competitive binding studies using fluorescence polarization or calorimetry to assess interactions with target enzymes (e.g., proteases or kinases) .
  • Cell viability assays : MTT or resazurin-based tests in relevant cell lines (e.g., cancer or neuronal models) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data for this compound across different assay systems?

  • Answer :

  • Assay standardization : Normalize experimental variables (e.g., buffer pH, incubation time) and include positive controls (e.g., known inhibitors) .
  • Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors or batch effects .
  • Mechanistic follow-up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

  • Answer :

  • Structural modifications : Introduce methyl groups at metabolically labile sites (e.g., α-carbon) to hinder cytochrome P450 oxidation .
  • Prodrug approaches : Conjugate with ester or phosphate groups to enhance oral bioavailability .
  • In vitro ADME screening : Liver microsomal assays and plasma stability tests to identify degradation pathways .

Q. How can computational modeling predict the interaction of this compound with novel enzyme targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in active sites (e.g., binding free energy < −7 kcal/mol indicates high affinity) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å) .
  • QSAR modeling : Corrogate substituent effects on activity using Hammett or Hansch parameters .

Data Reliability & Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

  • Answer :

  • Detailed reaction logs : Document exact equivalents, solvent grades, and inert atmosphere conditions (e.g., argon vs. nitrogen) .
  • Inter-lab validation : Share batches with independent labs for cross-testing via NMR and HPLC .
  • Open-data practices : Deposit synthetic protocols and raw spectral data in repositories like PubChem or Zenodo .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound?

  • Answer :

  • Error analysis : Check force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit) in simulations .
  • Experimental verification : Perform alanine scanning mutagenesis on predicted binding residues to confirm critical interactions .
  • Iterative refinement : Update computational models with experimental data to improve predictive accuracy .

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